molecular formula C7H12O2 B1296088 4-Ethenyloxan-4-ol CAS No. 21378-19-8

4-Ethenyloxan-4-ol

Cat. No.: B1296088
CAS No.: 21378-19-8
M. Wt: 128.17 g/mol
InChI Key: SBQQUBMTHFCTBP-UHFFFAOYSA-N
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Description

4-Ethenyloxan-4-ol, also known as 4-vinyltetrahydro-2H-pyran-4-ol, is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is characterized by a tetrahydropyran ring with a vinyl group and a hydroxyl group attached to the same carbon atom. It is a versatile compound used in various chemical reactions and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyloxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Ethenyloxan-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can undergo polymerization reactions. These interactions can affect enzyme activity, cellular signaling pathways, and molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenyloxan-4-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-ethenyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-7(8)3-5-9-6-4-7/h2,8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQQUBMTHFCTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310513
Record name 4-ethenyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21378-19-8
Record name NSC227931
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ethenyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dihydro-2H-pyran-4(3H)-one (8.01 g) in anhydrous ethyl ether (50 mL) was treated with 1.0 M vinylmagnesium bromide (104 mL) over 20 minutes at 0° C. The reaction mixture was stirred at room temperature overnight. The reaction was quenched with saturated NH4Cl, and the organic layer was separated. The aqueous layer was extracted with additional ethyl ether three times. The combined organic layers were washed with brine, dried, filtered, and concentrated. The residue was purified by flash column chromatography on silica gel using 20% ethyl acetate in hexanes to provide the title compound.
Quantity
8.01 g
Type
reactant
Reaction Step One
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104 mL
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50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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